N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide
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Overview
Description
N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an oxalamide group, which is known for its versatility in forming hydrogen bonds and its potential use in drug design and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide typically involves the reaction of 2,2-diethoxyethylamine with 3-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides or other derivatives.
Scientific Research Applications
N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate due to its ability to form stable hydrogen bonds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide involves its ability to form hydrogen bonds with target molecules. This interaction can influence the activity of enzymes or receptors, leading to various biological effects. The compound may also interact with specific molecular pathways, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide
- N-(2,2-diethoxyethyl)-N’-(2-methoxyphenyl)oxamide
- (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane
Uniqueness
This compound is unique due to its specific oxalamide structure, which allows for versatile hydrogen bonding and potential applications in drug design. Compared to similar compounds, it may offer distinct advantages in terms of stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-4-21-13(22-5-2)10-16-14(18)15(19)17-11-7-6-8-12(9-11)20-3/h6-9,13H,4-5,10H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJJKDNQHWTRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC(=CC=C1)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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